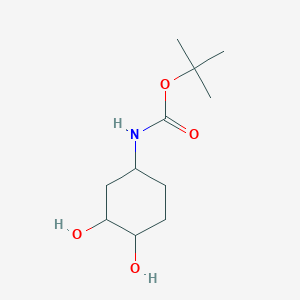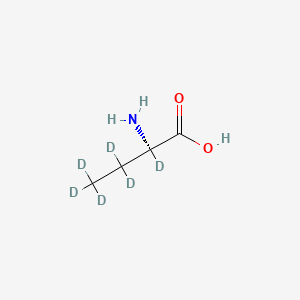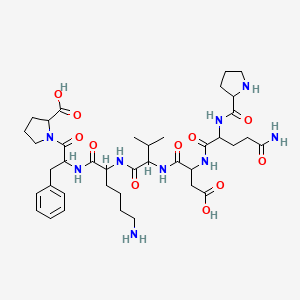![molecular formula C7H10ClNO3S B12308122 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted thiazole derivatives .
Scientific Research Applications
2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: Another thiazole derivative with similar biological activities.
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride stands out due to its unique combination of a thiazole ring and a methoxyacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H10ClNO3S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3S.ClH/c1-5-8-2-6(12-5)3-11-4-7(9)10;/h2H,3-4H2,1H3,(H,9,10);1H |
InChI Key |
ODNQBWQZWIXDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)COCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
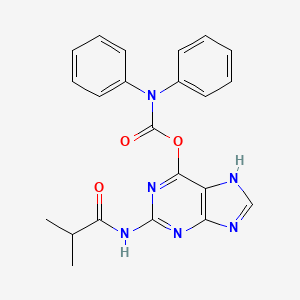
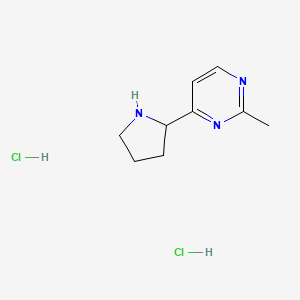
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)
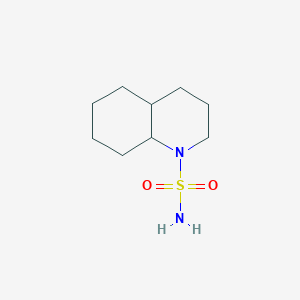
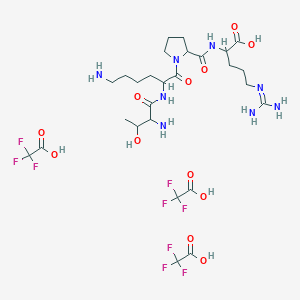
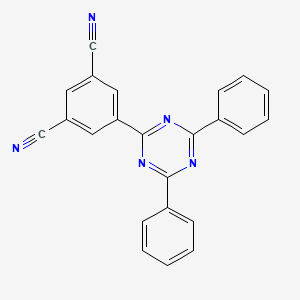
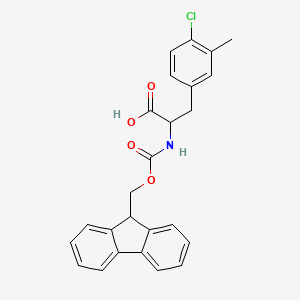
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
